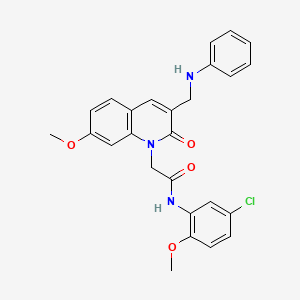

![molecular formula C14H13N3S B2530050 6-メチル-N-(ピリジン-4-イルメチル)ベンゾ[d]チアゾール-2-アミン CAS No. 1421456-73-6](/img/structure/B2530050.png)

6-メチル-N-(ピリジン-4-イルメチル)ベンゾ[d]チアゾール-2-アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

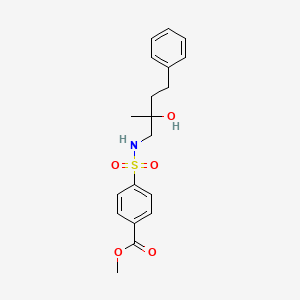

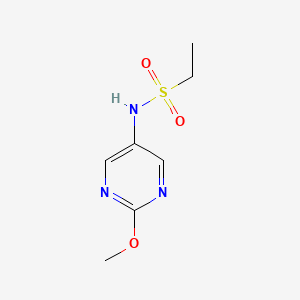

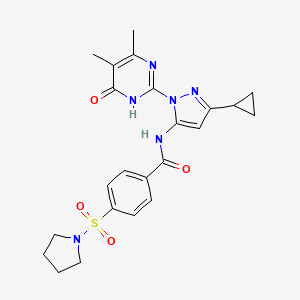

6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine is a useful research compound. Its molecular formula is C14H13N3S and its molecular weight is 255.34. The purity is usually 95%.

BenchChem offers high-quality 6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

層状構造へのインターカレーション

この化合物とその誘導体は、ジルコニウムスルホフェニルホスホネートなどの層状構造にインターカレーションさせることができます . インターカレーションされた分子は、ホスト層のSO3H基の間に配置されます . この配置は、古典的な分子シミュレーション方法を使用して記述できます .

非線形光学

この化合物は、非線形光学において潜在的に使用できます . 計算結果から、水分子とゲストを層間空間に接続する水素結合の密な網目と、ホスト層のスルホ基が明らかになりました . 最終モデルにおけるゲストの双極子モーメントは、これらの材料の非線形光学における潜在的な用途を示しています .

生物活性

チアゾールは、問題の化合物を含め、多くの強力な生物活性化合物が含まれています . これらは、多様な生物活性を持ち、さまざまな薬物で使用されています .

抗菌薬

チアゾールは、スルファチアゾールなどの抗菌薬で使用されています . これらの薬は、細菌感染症の治療に使用されます .

抗レトロウイルス薬

チアゾールは、リトナビルなどの抗レトロウイルス薬にも使用されています . これらの薬は、HIV/AIDSの治療に使用されます .

抗真菌薬

チアゾールは、アバファングインなどの抗真菌薬で使用されています . これらの薬は、真菌感染症の治療に使用されます .

抗腫瘍薬

チアゾールは、チアゾフリンやブレオマイシンなどの抗腫瘍薬で使用されています . これらの薬は、癌の治療に使用されます .

PETイメージング

強力で選択的なTARP γ-8アンタゴニストに基づいて、この化合物は、その11C-アイソトポログの放射性合成に使用され、TARP γ-8依存性受容体をin vivoでイメージングする実現可能性を調べるための予備的PET評価を行うことができます .

作用機序

Target of Action

The primary target of 6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine is the TARP γ-8 dependent receptors . These receptors are known to exhibit regiospecific expression in the brain, which could selectively regulate regional brain function .

Mode of Action

The compound acts as a potent and selective antagonist for the TARP γ-8 dependent receptors . The interaction of the compound with these receptors inhibits their activity, leading to changes in the neuronal signaling pathways .

Biochemical Pathways

Given its target, it is likely that it impacts the neuronal signaling pathways regulated by the tarp γ-8 dependent receptors .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its antagonistic effect on the TARP γ-8 dependent receptors . By inhibiting these receptors, the compound can alter neuronal signaling, potentially leading to changes in brain function .

生化学分析

Biochemical Properties

6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX), which is involved in the inflammatory response . Additionally, 6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine can bind to proteins involved in cell signaling pathways, thereby modulating their activity. The interactions between this compound and biomolecules are primarily driven by its aromatic and heterocyclic structure, which allows for strong binding through π-π stacking and hydrogen bonding .

Cellular Effects

The effects of 6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine can inhibit the proliferation of cancer cells by interfering with the signaling pathways that regulate cell growth and division . Additionally, this compound can alter gene expression by binding to transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of 6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity . For example, 6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine can inhibit the activity of COX enzymes by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression that affect cellular processes such as proliferation, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . The long-term effects of 6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine on cellular function have been studied in both in vitro and in vivo models. In vitro studies have shown that prolonged exposure to this compound can lead to changes in cell morphology and function, while in vivo studies have demonstrated its potential to cause long-term alterations in tissue structure and function .

Dosage Effects in Animal Models

The effects of 6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways . At higher doses, 6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity . Additionally, 6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine can affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

The transport and distribution of 6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, 6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of 6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine can be localized to the nucleus, where it interacts with transcription factors and other nuclear proteins to modulate gene expression . Additionally, this compound can be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism .

特性

IUPAC Name |

6-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3S/c1-10-2-3-12-13(8-10)18-14(17-12)16-9-11-4-6-15-7-5-11/h2-8H,9H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZLHIRESRSGKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NCC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2,3-dihydroindol-1-yl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2529972.png)

![6-(4-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2529974.png)

![N-[(1-benzofuran-2-yl)(pyridin-3-yl)methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2529975.png)

![Benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate](/img/no-structure.png)

![2-(4-chlorophenyl)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2529982.png)

![(3,4-dichlorophenyl)-N-{[1-(2,4-dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]a mino}carboxamide](/img/structure/B2529986.png)